

Application Note: Quantitative Analysis of Dioctyl Azelate in Polymer Matrices by GC-MS

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Compound of Interest

Compound Name: Dioctyl azelate

Cat. No.: B1606771

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Introduction

Dioctyl azelate (DOZ), also known as bis(2-ethylhexyl) azelate, is a high-performance plasticizer used to enhance the flexibility and durability of various polymer matrices, particularly polyvinyl chloride (PVC) and other synthetic rubbers. Its low volatility and excellent low-temperature properties make it a preferred choice in applications such as food packaging films, medical devices, and wire insulation. Monitoring the concentration of DOZ in these materials is crucial for quality control and to assess the potential for migration into food or other contact substances.

This application note provides a detailed protocol for the extraction and quantitative analysis of **dioctyl azelate** from polymer samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is intended for researchers, scientists, and professionals in drug development and quality control laboratories.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated GC-MS method for the analysis of plasticizers, which can be expected for the analysis of **dioctyl azelate**. Method validation should be performed to establish specific performance data for DOZ in the user's laboratory.

Parameter	Typical Performance Value
Linearity Range	0.1 - 100 µg/mL
Correlation Coefficient (R ²)	≥ 0.995
Limit of Detection (LOD)	0.05 µg/mL
Limit of Quantification (LOQ)	0.15 µg/mL
Recovery	85% - 110% [1] [2]
Precision (RSD%)	< 15% [1] [2]

Experimental Protocols

This section details the complete workflow for the quantitative analysis of **dioctyl azelate** in a polymer matrix.

Sample Preparation: Solvent Extraction

This protocol describes a standard solvent extraction method. For more efficient extraction, Accelerated Solvent Extraction (ASE) can also be employed.[\[3\]](#)

Materials:

- Polymer sample
- **Dioctyl azelate** analytical standard
- Hexane (HPLC grade)
- Acetone (HPLC grade)
- Internal Standard (e.g., Di-n-octyl phthalate, if not present in the sample)
- Grinder or mill
- Soxhlet extraction apparatus or ultrasonic bath

- Rotary evaporator
- Volumetric flasks
- Syringe filters (0.45 μ m, PTFE)
- GC vials with inserts

Procedure:

- **Sample Comminution:** Reduce the polymer sample to a fine powder or small pieces (< 2 mm) using a grinder or mill to increase the surface area for extraction.
- **Weighing:** Accurately weigh approximately 1-2 g of the comminuted polymer sample into a cellulose extraction thimble.
- **Extraction:**
 - **Soxhlet Extraction:** Place the thimble into a Soxhlet extractor. Add 150 mL of a hexane:acetone (1:1 v/v) mixture to the boiling flask and extract for 6 hours.
 - **Ultrasonic Extraction:** Place the weighed sample into a glass flask and add 50 mL of hexane:acetone (1:1 v/v). Place the flask in an ultrasonic bath and sonicate at 50 °C for 1 hour.^[4]
- **Concentration:** After extraction, concentrate the solvent to near dryness using a rotary evaporator.
- **Reconstitution:** Reconstitute the dried extract in a suitable volume (e.g., 5 or 10 mL) of hexane. If an internal standard is used, it should be added at this stage.
- **Filtration:** Filter the reconstituted extract through a 0.45 μ m PTFE syringe filter into a GC vial for analysis.

GC-MS Analysis

Instrumentation:

A gas chromatograph equipped with a mass selective detector is used for the analysis. The following are typical GC-MS parameters and may require optimization.

Parameter	Recommended Condition
Gas Chromatograph	
Column	HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[5]
Inlet Temperature	280 °C[6][7]
Injection Volume	1 µL
Injection Mode	Splitless[5][8]
Carrier Gas	Helium at a constant flow of 1.0 mL/min[7]
Oven Program	Initial temperature: 60 °C, hold for 2 minRamp 1: 15 °C/min to 280 °C, hold for 5 minRamp 2: 20 °C/min to 300 °C, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI) at 70 eV[9]
Source Temperature	230 °C
Quadrupole Temperature	150 °C
Transfer Line Temperature	280 °C
Acquisition Mode	Full Scan (m/z 50-550) for identification andSelected Ion Monitoring (SIM) for quantification
SIM Ions for Dioctyl Azelate	m/z 111, 129, 152 (Quantifier), 298

Calibration and Quantification

- Stock Solution: Prepare a stock solution of **dioctyl azelate** (e.g., 1000 µg/mL) in hexane.

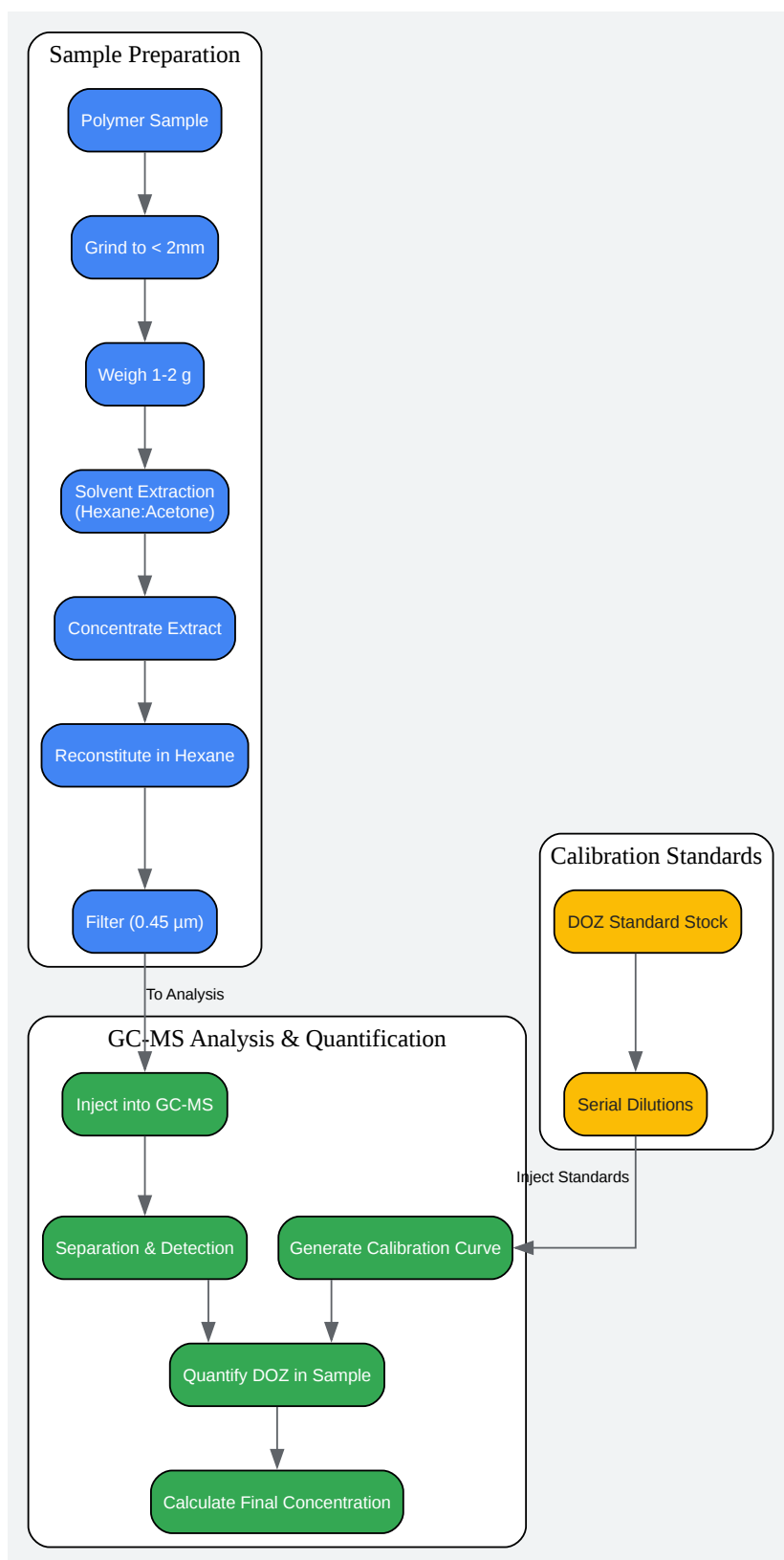
- Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in hexane to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
- Calibration Curve: Inject the calibration standards into the GC-MS and generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of **dioctyl azelate**.
- Sample Analysis: Inject the prepared sample extracts and determine the concentration of **dioctyl azelate** from the calibration curve. The final concentration in the polymer is calculated using the following formula:

$$\text{Concentration (mg/g)} = (C \times V) / W$$

Where:

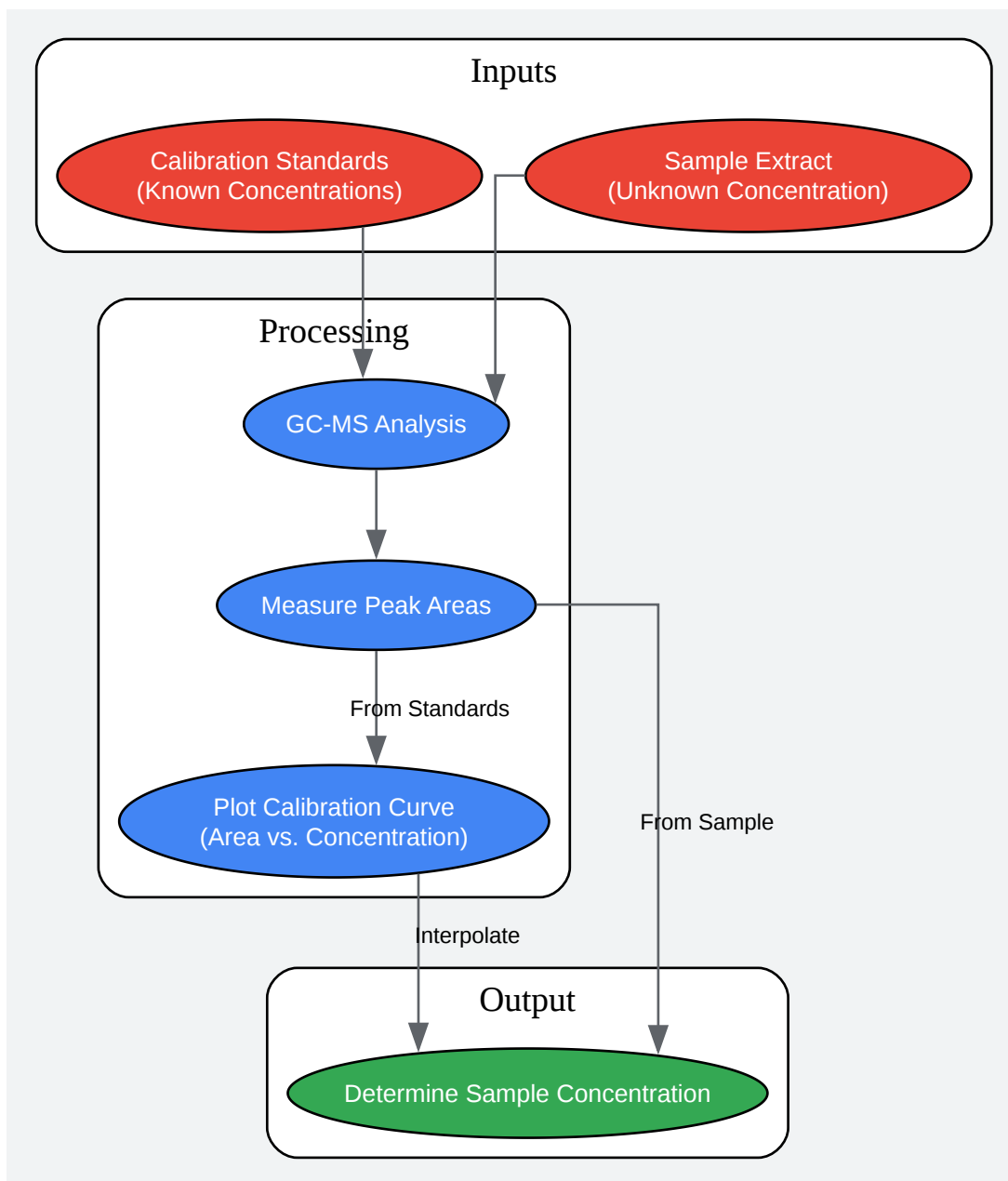
- C = Concentration from calibration curve (µg/mL)
- V = Final volume of the extract (mL)
- W = Weight of the polymer sample (g)

Visualizations



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Caption: Experimental workflow for GC-MS analysis of **dioctyl azelate**.



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Caption: Logic of external standard quantification.

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